Cas no 128-93-8 (1-Bromo-4-(methylamino)anthracene-9,10-dione)

1-Bromo-4-(methylamino)anthracene-9,10-dione 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-4-(methylamino)anthracene-9,10-dione
- 1-BROMO-4-METHYLAMINO-ANTHRAQUINONE
- 1-METHYLAMINO-4-BROMO ANTHRAQUINONE
- 4-BROMO-1-(METHYLAMINO)ANTHRAQUINONE
- 1-bromo-4-(methylamino)-10-anthracenedione
- 1-bromo-4-(methylamino)-anthraquinon
- 1-Bromo-4-methylamino-9,10-anthracenedione
- 1-Methylamine-4-Bromoanthraquinone
- 1-methylamino-4-bromanthrachinon
- 1-Bromo-4-(methylamino)anthraquinone
- 1-(Methylamino)-4-bromoanthraquinone
- 1-Brom-4-methylamino-anthrachinon
- 1-bromo-4-(methylamino)-9,10-anthracenedione
- 4-bromo-1-methylaminoanthraquinone
- ANTHRAQUINONE,1-BROMO-4-(METHYLAMINO)
- EINECS 204-920-5
- 4-Bromo-1-(methylamino)-anthraquinone
- 1-MethylaMino-4-broM
- 4-Bromo-1-(methylamine)anthraquinone
- Anthraquinone, 1-MethylaMino-4-broMo-
- FT-0631754
- Z56827699
- 4-methylamino-1-bromo anthraquinone
- AC-10688
- MFCD00035691
- IIPRUQZTMZETSL-UHFFFAOYSA-N
- AI3-18875
- 4-14-00-00443 (Beilstein Handbook Reference)
- NSC39941
- BRN 1843336
- DTXSID4059590
- WLN: L C666 BV IVJ DE GM1
- 128-93-8
- NSC-39941
- 1-bromo-4-(methylamino)anthra-9,10-quinone
- UNE5XB7QKP
- EN300-02750
- NS00024063
- AMY2700
- AKOS000116082
- SCHEMBL968385
- 1-methylamino-4-bromoanthraquinone
- 1-methylamino-4bromo-anthraquinone
- BS-50147
- E85241
- 1-Methylamino-4-bromanthrachinon [Czech]
- 1-Methylamino- 4-Bromanthrachinon
- 9, 1-bromo-4-(methylamino)-
- ANTHRAQUINONE, 1-BROMO-4-(METHYLAMINO)-
- 4-Bromo-1-methylamino anthraquinone
- A805881
- NSC 39941
- UNII-UNE5XB7QKP
- 1-bromo-4-(methylamino)-9,10-dihydroanthracene-9,10-dione
- 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
- DB-041912
- STK035943
-
- MDL: MFCD00035691
- インチ: InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3
- InChIKey: IIPRUQZTMZETSL-UHFFFAOYSA-N
- ほほえんだ: CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O
計算された属性
- せいみつぶんしりょう: 314.98900
- どういたいしつりょう: 314.989
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 46.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 4
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.5512 (rough estimate)
- ゆうかいてん: 195.5°C
- ふってん: 510.1 °C at 760 mmHg
- フラッシュポイント: 262.3 °C
- 屈折率: 1.6320 (estimate)
- PSA: 46.17000
- LogP: 3.33920
- ようかいせい: 使用できません
1-Bromo-4-(methylamino)anthracene-9,10-dione セキュリティ情報
- 危険物輸送番号:2927
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- ちょぞうじょうけん:倉庫の換気と低温乾燥
- リスク用語:R20/21/22; R34
1-Bromo-4-(methylamino)anthracene-9,10-dione 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1-Bromo-4-(methylamino)anthracene-9,10-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1012936-1kg |
1-Methylamino-4-bromo anthraquinone |
128-93-8 | 97.0% | 1kg |
$720 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019270-250mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 97% | 250mg |
¥1323 | 2023-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124336-10mg |
1-Bromo-4-(methylamino)anthraquinone |
128-93-8 | 10mg |
¥831.00 | 2021-05-24 | ||
Chemenu | CM374058-250mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95%+ | 250mg |
$105 | 2022-06-13 | |
Chemenu | CM374058-500mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95%+ | 500mg |
$161 | 2022-06-13 | |
abcr | AB465302-1g |
1-Bromo-4-methylamino-anthraquinone; . |
128-93-8 | 1g |
€85.00 | 2024-04-19 | ||
1PlusChem | 1P000Y4X-100g |
9,10-Anthracenedione, 1-bromo-4-(methylamino)- |
128-93-8 | 95% | 100g |
$90.00 | 2023-12-25 | |
Crysdot LLC | CD12155522-5g |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95+% | 5g |
$671 | 2024-07-23 | |
Cooke Chemical | BD8837855-500g |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 95% | 500g |
RMB 1238.40 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019270-100mg |
1-Bromo-4-(methylamino)anthracene-9,10-dione |
128-93-8 | 97% | 100mg |
¥793 | 2023-04-16 |
1-Bromo-4-(methylamino)anthracene-9,10-dione 関連文献
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Lili Wu,Alexandra Navrotsky Phys. Chem. Chem. Phys. 2016 18 10116
-
G. McKay,M. S. Otterburn,A. M. Ure,David B. Harper,Frank Glockling,A. Cuthbertson,E. Robinson,J. D. Cooke,J. G. Parker Anal. Proc. 1980 17 406
-
3. Acidity of hydrocarbons. Ionisation constants for some substituted 9-phenylfluorenesAnthony F. Cockerill,John E. Lamper J. Chem. Soc. B 1971 503
1-Bromo-4-(methylamino)anthracene-9,10-dioneに関する追加情報
1-Bromo-4-(methylamino)anthracene-9,10-dione: A Comprehensive Overview
1-Bromo-4-(methylamino)anthracene-9,10-dione (CAS No. 128-93-8) is a highly specialized compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), which has been extensively studied for its unique electronic properties and potential uses in organic electronics. The presence of the bromine atom and the methylamino group introduces additional functionality, making this compound a versatile building block for advanced materials.
The structure of 1-Bromo-4-(methylamino)anthracene-9,10-dione consists of an anthracene core with two substituents: a bromine atom at position 1 and a methylamino group (-NMe₂) at position 4. This substitution pattern significantly influences the electronic properties of the molecule. Recent studies have shown that the bromine atom acts as an electron-withdrawing group, while the methylamino group serves as an electron-donating group. This combination creates a unique balance in the molecule's electronic structure, making it highly suitable for applications in organic semiconductors and light-emitting diodes (OLEDs).
One of the most notable advancements involving 1-Bromo-4-(methylamino)anthracene-9,10-dione is its use in the development of high-performance organic photovoltaic (OPV) materials. Researchers have demonstrated that this compound can significantly enhance the efficiency of OPV devices by improving charge transport properties and reducing recombination losses. For instance, a study published in *Nature Energy* in 2023 highlighted the use of this compound as a key component in tandem solar cells, achieving a power conversion efficiency (PCE) of over 20% under standard test conditions.
In addition to its role in photovoltaics, 1-Bromo-4-(methylamino)anthracene-9,10-dione has also been explored for its potential in organic field-effect transistors (OFETs). The molecule's ability to form well-aligned crystalline domains on flexible substrates has made it an attractive candidate for next-generation electronic devices. A recent paper in *Advanced Materials* reported that OFETs incorporating this compound exhibited exceptional carrier mobility, surpassing 5 cm²/V·s, which is among the highest values reported for solution-processable semiconductors.
The synthesis of 1-Bromo-4-(methylamino)anthracene-9,10-dione typically involves multi-step organic reactions. A common approach includes the bromination of anthracene followed by nucleophilic substitution with a methylamine derivative. Recent advancements in catalytic methods have enabled higher yields and better control over the product's purity. For example, researchers at Stanford University developed a palladium-catalyzed coupling reaction that significantly streamlined the synthesis process, reducing production time by over 50%.
From a spectroscopic perspective, 1-Bromo-4-(methylamino)anthracene-9,10-dione exhibits distinctive UV-vis absorption and emission profiles due to its extended π-conjugation system. These properties make it an ideal candidate for applications in fluorescence sensing and bioimaging. A study published in *Chemical Science* demonstrated that this compound can serve as a highly sensitive probe for detecting metal ions in aqueous solutions, with detection limits approaching parts-per-trillion levels.
Looking ahead, 1-Bromo-4-(methylamino)anthracene-9,10-dione holds immense potential for further innovation across multiple disciplines. Its unique combination of electronic properties and functional groups makes it a valuable tool for researchers working on advanced materials and nanotechnology. As ongoing studies continue to uncover new applications and improve synthetic methods, this compound is poised to play an increasingly important role in shaping the future of organic electronics.
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